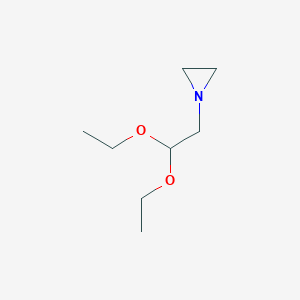

1-(2,2-Diethoxyethyl)aziridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1-(2,2-diethoxyethyl)aziridine |

InChI |

InChI=1S/C8H17NO2/c1-3-10-8(11-4-2)7-9-5-6-9/h8H,3-7H2,1-2H3 |

InChI Key |

ISAGXIPWFDIPOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN1CC1)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 1-(2,2-Diethoxyethyl)aziridine

Structure, Reactivity, and Applications in Heterocyclic Synthesis

Executive Summary

1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7) represents a specialized class of bifunctional heterocyclic building blocks. Combining the high electrophilic reactivity of a strained aziridine ring with the latent carbonyl functionality of a diethyl acetal, this molecule serves as a strategic "lynchpin" in the synthesis of complex nitrogenous heterocycles.

This guide provides an in-depth technical analysis of its physicochemical properties, synthesis protocols, and its critical role as a masked aldehyde precursor in the development of pharmaceutical intermediates, particularly for imidazole and polyamine scaffolds.

Chemical Identity & Physical Properties[1][2]

The molecule consists of a three-membered aziridine ring N-alkylated with a 2,2-diethoxyethyl group. The acetal moiety acts as a protecting group for the corresponding aldehyde, providing stability under basic nucleophilic conditions while retaining susceptibility to acid-catalyzed hydrolysis.

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 1-(2,2-Diethoxyethyl)aziridine |

| Common Synonyms | N-(2,2-Diethoxyethyl)aziridine; Aziridine acetaldehyde diethyl acetal |

| CAS Number | 33449-47-7 |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~55-60 °C (at reduced pressure, est.)[1] / Decomposes >100°C |

| Density | ~0.92 g/cm³ (predicted) |

| Solubility | Miscible in organic solvents (DCM, THF, Toluene); Hydrolyzes in aqueous acid |

| Stability | Air-sensitive; Store under inert gas (Ar/N₂) at 2-8°C |

Structural Analysis & Reactivity Profile

The utility of 1-(2,2-Diethoxyethyl)aziridine stems from its dual-mode reactivity. It possesses two distinct "trigger" points for chemical modification:

-

The Aziridine Ring (Nucleophilic Attack): The significant ring strain (~26 kcal/mol) makes the ring carbons highly susceptible to nucleophilic attack (Sɴ2 type), leading to ring opening and the formation of ethylamine derivatives.

-

The Diethyl Acetal (Acid Hydrolysis): The acetal group is stable to bases and nucleophiles but hydrolyzes rapidly in acidic media to reveal a reactive aldehyde (CHO) group.

Visualization: Reactivity Pathways[2]

Figure 1: Dual reactivity pathways showing nucleophilic ring opening and acid-catalyzed aldehyde deprotection.[2][3][4]

Synthesis & Manufacturing

The most efficient synthesis involves the N-alkylation of the parent aziridine (ethyleneimine) with bromoacetaldehyde diethyl acetal. This reaction requires careful control of temperature and stoichiometry to prevent polymerization of the aziridine.

Experimental Protocol: N-Alkylation Route

Reagents:

-

Aziridine (Ethyleneimine) [Warning: Highly Toxic]

-

Bromoacetaldehyde diethyl acetal[5]

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend anhydrous K₂CO₃ (1.2 equiv) in dry Acetonitrile.

-

Addition: Cool the mixture to 0°C. Add Aziridine (1.0 equiv) slowly via syringe.

-

Alkylation: Add Bromoacetaldehyde diethyl acetal (1.1 equiv) dropwise over 30 minutes. The slow addition prevents exotherms that could trigger aziridine polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor via TLC (stain with Ninhydrin or KMnO₄).

-

Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure (keep bath temp < 40°C to avoid degradation).

-

Purification: Distill under high vacuum or purify via flash chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed ring opening/hydrolysis).

Yield Expectation: 65-80% depending on moisture control.

Applications in Drug Development[8][9][10]

5.1. Synthesis of Imidazoles and Poly-nitrogen Heterocycles

The primary application of 1-(2,2-Diethoxyethyl)aziridine is as a C2-synthon for imidazole synthesis.[6]

-

Mechanism: The aziridine ring is opened by a nucleophile (e.g., an amidine or urea derivative).[7] Subsequent acid treatment hydrolyzes the acetal to an aldehyde, which then undergoes intramolecular cyclization with the amine formed from the ring opening.

-

Utility: This allows for the rapid construction of 1,2-disubstituted imidazoles, a scaffold common in antifungal drugs (e.g., Ketoconazole) and enzyme inhibitors.

5.2. Prodrug Linkers

The molecule can serve as a linker in antibody-drug conjugates (ADCs) or prodrugs. The acetal functionality provides a pH-sensitive trigger (hydrolyzing in the acidic environment of a lysosome), while the aziridine allows for covalent attachment to the drug payload.

Visualization: Heterocycle Synthesis Workflow

Figure 2: Workflow for converting the aziridine precursor into a cyclic heterocycle.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: High. Aziridines are potent alkylating agents.[8]

-

Carcinogenicity: Suspected human carcinogen.[9]

-

Flammability: Flash point is likely < 60°C.

Mandatory PPE & Controls:

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

Skin Protection: Double-gloving (Nitrile over Laminate) is recommended due to the penetrating nature of alkylating agents.

-

Decontamination: Spills should be neutralized immediately with 5% aqueous sodium thiosulfate or dilute acetic acid to open the ring and render it non-electrophilic.

References

-

BLD Pharm. (2023). Product Datasheet: 1-(2,2-Diethoxyethyl)aziridine (CAS 33449-47-7). Retrieved from

- Padwa, A., & Murphree, S. (2006). Epoxides and Aziridines – A Mini Review. Arkivoc. (General reactivity of aziridines).

-

Organic Chemistry Portal. (2023). Synthesis of Aziridines. Retrieved from

- Sigma-Aldrich. (2023). Safety Data Sheet: N-Substituted Aziridines. (General safety reference for alkyl-aziridines).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. d-nb.info [d-nb.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aziridine | CH2NHCH2 | CID 9033 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability of Aziridine Acetal Derivatives: A Technical Guide for Drug Development

Executive Summary

Aziridines are highly strained, three-membered nitrogen heterocycles that serve as critical building blocks and active pharmacophores in medicinal chemistry. When functionalized with an acetal moiety, these derivatives exhibit a unique, dual-reactivity profile governed by the delicate balance between ring strain and pH-dependent acetal stability. This whitepaper explores the thermodynamic principles controlling the stability and ring-opening mechanisms of aziridine acetal derivatives. By analyzing the bifurcated kinetic and thermodynamic pathways of these molecules, this guide provides drug development professionals with actionable insights into utilizing aziridine acetals as stable prodrugs, targeted alkylating agents, and versatile synthetic intermediates.

The Thermodynamic Conundrum: Ring Strain vs. Acetal Stability

The foundational thermodynamic challenge of aziridine acetals lies in managing their inherent ring strain (approximately 27 kcal/mol) while leveraging the stability of the acetal group. Aziridines are intrinsically more challenging to undergo ring-opening reactions than their oxygen counterparts (epoxides), exhibiting an activation energy difference (

However, the introduction of an acetal group creates a highly pH-responsive system. Acetals are thermodynamically stable under basic to neutral conditions but rapidly hydrolyze under acidic conditions. In the context of an aziridine acetal, acidic environments not only initiate acetal hydrolysis but also trigger the protonation of the aziridine nitrogen. This protonation, or alternative N-alkylation, forms an aziridinium ion , which drastically lowers the activation energy required for nucleophilic ring opening, shifting the molecule from a thermodynamically stable state to a highly reactive electrophile[2].

Mechanistic Causality: Kinetic vs. Thermodynamic Control in Ring-Opening

The ring-opening of activated aziridine acetals does not follow a single trajectory; rather, it is a bifurcated process governed by the competition between kinetic and thermodynamic control[2]. Understanding this causality is essential for predicting the regiochemical outcome of drug-target interactions or synthetic functionalizations.

-

Pathway A (Kinetic Control): Nucleophilic attack occurs at the less sterically hindered carbon of the aziridinium ion. This pathway possesses a lower activation energy (

), leading to rapid product formation. However, the resulting regioisomer is often less thermodynamically stable. -

Pathway B (Thermodynamic Control): Nucleophilic attack occurs at the more substituted carbon. While this pathway has a higher activation barrier due to steric hindrance, it yields a significantly more stable product.

Crucially, if the attacking nucleophile is a viable leaving group (e.g., chloride or iodide), the kinetic product can undergo reversible equilibration back into the aziridinium ion, eventually funneling entirely into the thermodynamic product over time[2][3].

Bifurcated ring-opening of aziridine acetals under kinetic and thermodynamic control.

Substituent Effects on Thermodynamic Stability

The thermodynamic stability of the aziridine ring is heavily dictated by the electronic nature of the substituents on the nitrogen atom. Computational and experimental data demonstrate that introducing electron-withdrawing groups (EWGs) significantly lowers the activation energy for nucleophilic ring-opening[1].

By tuning the N-substituent, researchers can rationally design aziridine acetals that remain completely stable during circulation but undergo rapid, spontaneous ring-opening upon reaching a specific microenvironment.

Table 1: Thermodynamic Activation Parameters for Aziridine Ring-Opening

| Heterocycle / N-Substituent | Activation Energy ( | Reaction Energy ( | Thermodynamic Stability Profile |

| Aziridine (NH) | 32.1 | 29.6 | Highly Stable (High Kinetic Barrier) |

| Epoxide (O) | 16.6 | 8.8 | Moderately Stable |

| Aziridine (N-Ms) | 7.0 | N/A | Kinetically Labile (EWG stabilized TS) |

| Aziridine (N-Tf) | -2.7 | N/A | Spontaneous Ring-Opening |

Data synthesized from ZORA-OLYP/QZ4P computational models evaluating

Experimental Workflow: Evaluating Thermodynamic Stability via VT-NMR

To accurately determine the thermodynamic stability and the kinetic-to-thermodynamic product ratio of novel aziridine acetals, a self-validating Variable Temperature NMR (VT-NMR) protocol must be employed. This methodology ensures that observed regiochemical shifts are true thermodynamic equilibrations rather than artifacts of sample degradation.

Step 1: In Situ Generation of the Aziridinium Intermediate

-

Action: Dissolve the aziridine acetal in deuterated acetonitrile (

) containing 0.1 M 1,3,5-trimethoxybenzene. Introduce an alkylating agent (e.g., methyl triflate) at -40°C to form the aziridinium ion. -

Causality & Validation: 1,3,5-trimethoxybenzene acts as an internal quantitative standard. The mass balance must remain >98% throughout the experiment. If the total integration of aziridine species drops relative to the standard, it indicates parasitic side reactions (e.g., polymerization), invalidating the thermodynamic assumption.

Step 2: Controlled Nucleophilic Introduction

-

Action: Introduce 1.0 equivalent of a nucleophile (e.g., tetrabutylammonium acetate) directly into the NMR tube at -40°C.

-

Causality & Validation: Maintaining cryogenic temperatures freezes the reaction strictly within the kinetic regime. This prevents premature equilibration, allowing for the precise baseline measurement of the kinetic regioisomer (Pathway A).

Step 3: VT-NMR Acquisition

-

Action: Gradually increase the temperature from -40°C to +25°C in 5°C increments. Allow 10 minutes of equilibration at each step before acquiring

-NMR spectra. -

Causality & Validation: Monitoring the shift from the kinetic regioisomer to the thermodynamic regioisomer across temperatures provides the equilibrium constant (

) at multiple thermal points.

Step 4: Thermodynamic Parameter Extraction

-

Action: Plot

versus -

Causality & Validation: The strict linearity of the Van 't Hoff plot serves as the ultimate internal validation of the thermodynamic model. Any deviation from linearity indicates a shift in the rate-determining step or the onset of intermediate decomposition.

Implications in Drug Development and Medicinal Chemistry

The thermodynamic principles of aziridine acetals have profound implications for modern drug discovery. Aziridines are well-documented as potent alkylating agents; several FDA-approved chemotherapeutics, such as Mitomycin C and thiotepa, rely on the aziridine ring to cross-link DNA base pairs, thereby halting tumor proliferation[4][5].

However, the systemic toxicity of unmasked aziridines remains a clinical hurdle. By synthesizing aziridine acetal prodrugs , medicinal chemists can exploit the thermodynamic stability of the un-protonated state during systemic circulation. Upon entering the acidic microenvironment of solid tumors, the acetal undergoes targeted hydrolysis. This localized drop in pH simultaneously protonates the aziridine, converting it into a highly reactive aziridinium ion. The molecule rapidly shifts from a thermodynamically stable carrier to a kinetically active electrophile, ensuring targeted DNA alkylation while sparing healthy, neutral-pH tissues[5][6]. Furthermore, continuous flow chemistry methodologies are now being deployed to safely synthesize these highly reactive, contiguously functionalized aziridine precursors at scale, bypassing the hazards of batch processing[7].

References

1.1 - National Institutes of Health (NIH) / PMC 2. 2 - MDPI 3.3 - MDPI 4. 4 - SoleChem Chemicals Europe 5.5 - Wikipedia 6.6 - SSRN 7.7 - Organic Chemistry Portal

Sources

- 1. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Alkylative Aziridine Ring-Opening Reactions [mdpi.com]

- 4. solechem.eu [solechem.eu]

- 5. Aziridines - Wikipedia [en.wikipedia.org]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. organic-chemistry.org [organic-chemistry.org]

Advanced Safety and Handling Whitepaper: 1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7)

A Structural, Mechanistic, and Operational Guide for Drug Development Professionals

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter bifunctional intermediates that offer immense synthetic utility but demand rigorous operational discipline. 1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7) is a prime example[1][2]. This molecule combines the high ring-strain reactivity of an aziridine with the latent electrophilicity of a protected aldehyde (diethyl acetal).

This whitepaper transcends a traditional Safety Data Sheet (SDS). It is designed to provide researchers and process chemists with an in-depth understanding of the structural causality behind the molecule's hazards, alongside field-proven, self-validating protocols for its safe handling, quenching, and synthetic application.

Structural Causality and Physicochemical Profiling

To handle 1-(2,2-Diethoxyethyl)aziridine safely, one must first understand the thermodynamic forces at play. The aziridine ring possesses approximately 27 kcal/mol of strain energy. This strain makes the carbon-nitrogen bonds highly susceptible to nucleophilic cleavage, a property highly prized in the synthesis of complex aza-heterocycles and functionalized alkylamines[3][4]. However, this same reactivity makes the molecule a potent alkylating agent capable of cross-linking DNA, rendering it highly toxic and potentially mutagenic[5].

Furthermore, the molecule's stability is strictly pH-dependent. In acidic environments, the aziridine nitrogen becomes protonated, forming a highly electrophilic aziridinium ion. If unquenched, this leads to a runaway, exothermic cationic polymerization. Simultaneously, acidic conditions will hydrolyze the diethyl acetal, unmasking a reactive aldehyde. Therefore, the molecule must be strictly maintained in neutral to basic environments during storage and non-destructive handling.

Table 1: Physicochemical Properties

| Property | Value / Description | Causality / Impact on Handling |

| Chemical Formula | C8H17NO2 | Bifunctional nature requires orthogonal protection strategies. |

| Molecular Weight | 159.23 g/mol | Low molecular weight contributes to high vapor pressure and inhalation risk. |

| Appearance | Colorless to pale-yellow liquid | Visual degradation (darkening/viscosity increase) indicates polymerization. |

| Solubility | Soluble in organic solvents (DCM, THF) | Readily crosses lipid bilayers; high dermal toxicity risk. |

| Stability | Labile in acid; stable in base | Must be stored over K₂CO₃ or molecular sieves at 2–8°C. |

Table 2: Hazard Identification & GHS Classification

| Hazard Class | GHS Category | Precautionary Rationale |

| Acute Toxicity (Oral/Dermal/Inhalation) | Category 2 / 3 | Highly toxic; acts as an alkylating agent upon systemic absorption[5]. |

| Skin Corrosion / Irritation | Category 1B | Causes severe skin burns and eye damage; requires full PPE. |

| Skin Sensitization | Category 1 | May cause allergic skin reactions upon repeated exposure. |

| Germ Cell Mutagenicity | Category 2 (Suspected) | Aziridines can alkylate nucleobases, disrupting DNA replication. |

Mechanistic Pathways & Synthetic Utility

In drug discovery, 1-(2,2-Diethoxyethyl)aziridine is typically utilized for its ability to undergo regioselective ring-opening. When subjected to a nucleophile in the presence of a Lewis acid or transition metal catalyst, the aziridine ring opens via an

Diagram 1: Divergent reactivity pathways of 1-(2,2-Diethoxyethyl)aziridine based on reaction conditions.

Self-Validating Safety & Quenching Protocols

Standard disposal of aziridines via simple solvent dilution is unacceptable due to their environmental toxicity and persistence. As an application scientist, I mandate a self-validating quenching protocol . This ensures the chemical hazard is fundamentally destroyed at the molecular level before the waste leaves the fume hood.

The optimal quench leverages a mildly acidic thiosulfate solution. The acid (e.g., NaHSO₄) protonates the aziridine, activating it, while the thiosulfate ion (

Diagram 2: Self-validating quenching workflow ensuring complete destruction of the aziridine hazard.

Step-by-Step Quenching Methodology

-

Preparation: In a strictly ventilated fume hood, prepare a quenching bath consisting of 1.0 M Sodium Thiosulfate (

) and 0.1 M Sodium Bisulfate ( -

Submersion: Carefully submerge all contaminated glassware, syringes, and residual 1-(2,2-Diethoxyethyl)aziridine into the bath. Ensure there is at least a 10-fold molar excess of thiosulfate to aziridine.

-

Agitation & Incubation: Stir the mixture gently at room temperature for a minimum of 24 hours. The mild acidity will slowly hydrolyze the acetal, while the thiosulfate irreversibly opens the aziridine ring.

-

Validation (Crucial Step): Before declaring the quench complete, extract a 1 mL aliquot, neutralize with

, and analyze via LC-MS or TLC (Ninhydrin stain). The absence of the parent mass (m/z 160 [M+H]+) validates the destruction of the hazard. -

Disposal: Once validated, the neutralized aqueous mixture can be routed to standard aqueous hazardous waste streams.

Experimental Workflow: Regioselective Ring-Opening

When utilizing 1-(2,2-Diethoxyethyl)aziridine in synthesis, controlling the reaction environment is paramount to prevent premature polymerization. The following protocol describes a generalized, self-validating workflow for the regioselective ring-opening of the aziridine using a thiol nucleophile.

Objective: Synthesize an N-(2,2-diethoxyethyl)-β-thioether amine.

Methodology:

-

System Purge: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Aziridines are sensitive to atmospheric moisture which can carry trace acids.

-

Substrate Solubilization: Dissolve 1-(2,2-Diethoxyethyl)aziridine (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M. Add anhydrous

(0.5 equiv) to act as an acid scavenger. -

Nucleophile Introduction: Cool the reaction mixture to 0°C. Slowly add the desired thiol nucleophile (1.2 equiv) dropwise.

-

Catalysis (Optional): If the nucleophile is weak, introduce a mild Lewis acid catalyst (e.g.,

, 10 mol%) that is known to coordinate with the aziridine nitrogen without triggering runaway polymerization[3][6]. -

In-Process Control (IPC): Monitor the reaction via GC-MS or TLC. The disappearance of the starting material and the emergence of a highly polar spot (the secondary amine product) indicates successful ring-opening.

-

Workup: Quench the reaction with saturated aqueous

. Extract with Ethyl Acetate (3x). The base ensures the delicate diethyl acetal remains intact for downstream transformations. -

Purification: Dry the combined organic layers over

, concentrate under reduced pressure, and purify via basic alumina chromatography (silica gel may cause acetal degradation or product streaking).

References

-

National Institutes of Health (NIH) / PMC. "Ring-Opening of Aziridines Using Tethered Hemiketals." PMC Archives,[Link]

-

MDPI. "Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine." MDPI Open Access Journals, [Link]

-

Frontiers. "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry, [Link]

Sources

- 1. Three-membered ring series [russian.chemenu.com]

- 2. 33449-47-7|1-(2,2-Diethoxyethyl)aziridine|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Ring-Opening of Aziridines Using Tethered Hemiketals - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Solvent Compatibility of 1-(2,2-Diethoxyethyl)aziridine: A Technical Guide for Synthetic and Pharmaceutical Applications

Executive Summary

1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7) is a highly versatile, bifunctional building block frequently utilized in advanced organic synthesis and drug development. The molecule features two distinct reactive centers: a highly strained, basic aziridine ring and an acid-labile diethyl acetal group. While these features make it an excellent precursor for complex aminoaldehydes and nitrogenous heterocycles, they also introduce significant challenges regarding solvent compatibility and stability.

This whitepaper provides an in-depth analysis of the solubility profile of 1-(2,2-Diethoxyethyl)aziridine, detailing predictive thermodynamics, empirical solvent compatibility, degradation mechanisms, and a field-proven quantitative Nuclear Magnetic Resonance (qNMR) methodology for accurate solubility determination.

Physicochemical Profiling & Predictive Solubility

To understand the solubility behavior of 1-(2,2-Diethoxyethyl)aziridine, we must analyze its structural thermodynamics. The molecule lacks hydrogen-bond donors (aprotic) but possesses multiple hydrogen-bond acceptors (the aziridine nitrogen and the acetal oxygens).

Using the framework of Hansen Solubility Parameters (HSP) [1], the cohesive energy density of the molecule can be partitioned into three components:

-

Dispersion forces (

): Dominated by the ethyl chains and the hydrocarbon backbone. -

Polar interactions (

): Driven by the dipole moments of the heteroatoms (N, O). -

Hydrogen bonding (

): Strictly limited to acceptor capabilities.

Because the molecule is moderately polar and highly polarizable, its HSP sphere heavily overlaps with polar aprotic solvents, ethers, and halogenated hydrocarbons. It exhibits high thermodynamic affinity for these solvents, achieving complete miscibility or very high solubility (>100 mg/mL) at standard temperature and pressure.

Empirical Solubility Profile in Organic Solvents

While thermodynamic solubility is high across many organic solvents, chemical compatibility dictates actual laboratory utility. The table below summarizes the solubility and stability profile of 1-(2,2-Diethoxyethyl)aziridine across standard solvent classes.

| Solvent Class | Representative Solvents | Estimated Solubility | Compatibility / Stability Profile |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High (>100 mg/mL) | Excellent. Non-nucleophilic and aprotic nature preserves both the aziridine ring and the acetal group (must be anhydrous). |

| Ethers | THF, Diethyl Ether, MTBE | High (>100 mg/mL) | Excellent. Ideal for synthesis and extraction. Solvents must be peroxide-free to prevent N-oxidation. |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Moderate to Poor. Trace HCl in aged chloroform will trigger rapid degradation. Amylene-stabilized DCM is required. |

| Alcohols | Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | Poor. High risk of nucleophilic attack on the aziridine ring, leading to alkoxyamine formation. |

| Non-Polar | Hexane, Heptane | Low to Moderate | Excellent. Useful as anti-solvents for crystallization or precipitation workflows. |

Mechanistic Insights: Solvent-Induced Degradation Pathways

The selection of a solvent for 1-(2,2-Diethoxyethyl)aziridine cannot be based on solubility alone; it must account for the molecule's dual-reactivity.

-

Aziridine Ring-Opening: Aziridines are often considered the "ugly cousins" of epoxides due to their complex reactivity [4]. The aziridine nitrogen is basic (

of conjugate acid -

Acetal Hydrolysis: The 2,2-diethoxyethyl group is a masked aldehyde [5]. In the presence of adventitious moisture and trace acid (commonly found in aged halogenated solvents like chloroform), the acetal undergoes rapid hydrolysis to form the highly reactive free aldehyde, which can subsequently polymerize with the aziridine nitrogen of adjacent molecules.

Caption: Solvent-induced degradation pathways of 1-(2,2-Diethoxyethyl)aziridine via acetal hydrolysis or ring-opening.

Experimental Methodology: Determination of Solubility via qNMR

Standard equilibrium solubility measurements often rely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) [2]. However, 1-(2,2-Diethoxyethyl)aziridine lacks a conjugated

To ensure scientific integrity, Quantitative 1H NMR (qNMR) is the gold standard for this molecule. qNMR provides absolute quantification without the need for an external calibration curve, while simultaneously verifying the structural integrity of the dissolved solute [3].

Step-by-Step Protocol: Saturation Shake-Flask coupled with qNMR

Step 1: Solvent Preparation

Ensure all target solvents (e.g., THF-

Step 2: Saturation & Equilibration

-

Add an excess amount of 1-(2,2-Diethoxyethyl)aziridine (e.g., 200 mg) to a 2 mL glass HPLC vial containing 1.0 mL of the deuterated solvent.

-

Seal the vial tightly with a PTFE-lined cap.

-

Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 300 rpm for 24 hours to achieve thermodynamic equilibrium [2].

Step 3: Phase Separation

-

Remove the vial and allow it to stand vertically for 2 hours at 25.0 °C to permit sedimentation of any undissolved micro-droplets or solids.

-

Carefully aspirate 0.5 mL of the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean, dry vial. (Note: Do not use nylon or cellulose filters, as they may interact with the aziridine).

Step 4: qNMR Sample Preparation & Analysis

-

Weigh exactly 10.0 mg of a high-purity internal standard (e.g., Maleic acid, ensuring its NMR signals do not overlap with the analyte) into an NMR tube.

-

Add exactly 400 µL of the filtered saturated solution to the NMR tube.

-

Acquire the 1H NMR spectrum using a relaxation delay (

) of at least 30 seconds to ensure complete relaxation of all protons for accurate integration [3]. -

Integrity Check: Confirm the presence of the intact aziridine ring multiplet (

1.1–1.8 ppm) and the acetal methine proton (

Caption: Workflow for determining equilibrium solubility using the saturation shake-flask method coupled with qNMR.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at: [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

-

Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at:[Link]

-

Sweeney, J. B. (2002). Aziridines: epoxides' ugly cousins? Chemical Society Reviews, 31(5), 247-258. Available at:[Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley-Interscience. Available at:[Link]

A Technical Guide to the Chemoselective Reactivity of 1-(2,2-Diethoxyethyl)aziridine

Foreword: Navigating Bifunctional Reactivity

In the landscape of modern synthetic chemistry and drug development, molecules bearing multiple functional groups present both a challenge and an opportunity. The ability to selectively manipulate one reactive center while leaving another intact is paramount for efficient and elegant synthesis. This guide focuses on one such molecule: 1-(2,2-Diethoxyethyl)aziridine. It possesses two functionalities with distinct and, fortunately, orthogonal reactivity profiles: a strained, N-alkylated aziridine ring and a stable diethyl acetal.

This document moves beyond a simple recitation of facts. It is designed to provide researchers and drug development professionals with a deep, mechanistic understanding of why each functional group behaves as it does under specific conditions. By elucidating the causal relationships between reagents and reaction pathways, we aim to empower scientists to make informed, predictive decisions in their own synthetic endeavors. The protocols herein are presented not merely as recipes, but as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Chapter 1: Profiling the Contenders: Aziridine vs. Acetal

The synthetic utility of 1-(2,2-Diethoxyethyl)aziridine hinges on the differential reactivity of its two core functional groups. Understanding their individual electronic and structural properties is the foundation for achieving chemoselectivity.

The Aziridine Ring: A Reservoir of Strain Energy

The three-membered aziridine ring is a potent synthetic building block, primarily due to its significant ring strain, estimated at approximately 27 kcal/mol.[1] This inherent energy provides a strong thermodynamic driving force for ring-opening reactions.[1] In our target molecule, the nitrogen atom is substituted with an electron-donating alkyl group, classifying it as a "non-activated" aziridine. This has critical implications:

-

Basicity: The nitrogen lone pair is basic and readily available for protonation or coordination with electrophiles.[2]

-

Inertness to Nucleophiles: Unlike N-acyl or N-sulfonyl aziridines, which are electron-deficient, this N-alkyl aziridine is electronically neutral and generally inert to direct attack by nucleophiles without prior activation.[3][4]

Activation is the key. The aziridine ring's reactivity is unlocked by converting the neutral nitrogen into a good leaving group, which is achieved by reaction with an electrophile (e.g., a proton, Lewis acid, or alkylating agent) to form a highly strained and reactive aziridinium ion.[3][4][5]

The Acetal Group: A Bastion of Base Stability

The diethyl acetal serves as a protecting group for an acetaldehyde moiety. Its reactivity profile is, in many ways, the inverse of the aziridine's.

-

Acidic Lability: Acetals are readily hydrolyzed to their parent carbonyl and alcohols under aqueous acidic conditions.[6][7][8] The mechanism proceeds through protonation of an oxygen atom, followed by the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by water.[7][8][9]

-

Base and Nucleophile Stability: The defining characteristic of acetals, and the reason for their widespread use as protecting groups, is their exceptional stability in neutral to strongly basic and nucleophilic environments.[6][10][11] There are no acidic protons to abstract, and the alkoxide (⁻OEt) is a poor leaving group, precluding direct SN2-type displacement.[10]

This fundamental dichotomy in reactivity—acidic lability for the acetal and electrophilic activation for the aziridine—is the cornerstone of selective transformations.

Chapter 2: Strategic Chemoselectivity: A Decision Framework

The choice of reaction conditions dictates which functional group will react. The following logical framework outlines the pathways to selectively target the aziridine or the acetal.

Caption: A logical flowchart for predicting chemoselectivity.

Reactivity Summary Table

| Condition | Reagent Class | Target Moiety | Fate of Aziridine Ring | Fate of Acetal Group | Predicted Outcome |

| Acidic (Aqueous) | Brønsted Acids (HCl, TsOH) | Acetal | Protonated (largely unreactive) | Hydrolyzed | Selective deprotection to 2-(aziridin-1-yl)acetaldehyde |

| Basic | Hydroxides, Alkoxides | Neither | Stable | Stable | No Reaction |

| Nucleophilic | Hydrides, Grignards | Neither | Stable | Stable | No Reaction |

| Electrophilic (Anhydrous) | Alkyl Triflates, Acyl Halides | Aziridine | Activated & Ring-Opened | Stable | Selective aziridine functionalization |

Chapter 3: Field-Proven Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the selective transformation of 1-(2,2-Diethoxyethyl)aziridine, grounded in the principles discussed above.

Protocol 1: Selective Acetal Hydrolysis under Mild Acidic Conditions

This protocol is designed to deprotect the acetal to reveal the aldehyde functionality while preserving the aziridine ring. The key is using a catalytic amount of acid in an aqueous medium, which favors the hydrolysis equilibrium.[8][12]

Causality: The acetal hydrolysis proceeds via a low-energy oxocarbenium ion intermediate, which is readily formed under these conditions.[7] While the aziridine nitrogen will be protonated to form an aziridinium ion, water is a poor nucleophile and is generally insufficient to open the ring efficiently without much harsher conditions or the presence of a better nucleophile.

Caption: Workflow for selective acetal deprotection.

Detailed Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2,2-Diethoxyethyl)aziridine (1.0 eq). Dissolve the substrate in a 4:1 mixture of tetrahydrofuran (THF) and water (to a final concentration of 0.1 M).

-

Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the solution temperature equilibrates to 0 °C. This is done to moderate the initial rate of reaction.

-

Acid Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq) to the stirred solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

-

Workup - Quench: Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the acid until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Workup - Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude aldehyde, 2-(aziridin-1-yl)acetaldehyde, can be purified by flash column chromatography on silica gel. Note: Aldehydes can be sensitive; purification should be performed promptly.

Protocol 2: Selective Aziridine Ring-Opening via Electrophilic Activation

This protocol demonstrates how to activate the aziridine ring with an electrophile under anhydrous conditions, leaving the stable acetal untouched.[10][11] We will use an acyl halide as the electrophile, which forms an N-acyl aziridinium ion intermediate. This intermediate is then opened by the halide counter-ion.[2]

Causality: The nucleophilic nitrogen of the aziridine readily attacks the electrophilic acyl chloride.[2] This forms a highly activated aziridinium ion, which succumbs to ring-opening by the chloride nucleophile. The entire process is conducted under anhydrous conditions where the acetal is completely inert.

Mechanistic Pathway: Aziridine Activation and Opening

Caption: Electrophilic activation and nucleophilic opening of the aziridine.

Detailed Methodology:

-

Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 1-(2,2-Diethoxyethyl)aziridine (1.0 eq) in anhydrous dichloromethane (DCM) (to a final concentration of 0.2 M). Equip the flask with a magnetic stir bar and a dropping funnel.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. A slow addition rate is crucial to control the exothermic reaction.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 3-6 hours).

-

Workup - Quench: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution.

-

Workup - Extraction: Transfer the biphasic mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x volume).

-

Workup - Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting product, N-(2-chloro-4,4-diethoxybutyl)acetamide, can be purified by flash column chromatography.

Conclusion

The reactivity of 1-(2,2-Diethoxyethyl)aziridine is a clear and compelling example of orthogonal chemoselectivity. The acetal group is a classic acid-labile protecting group, while the non-activated aziridine ring is a robust heterocycle that remains stable until "unlocked" by an electrophile. By carefully selecting the reaction conditions—specifically controlling the presence of aqueous acid versus anhydrous electrophiles—a synthetic chemist can predictably and selectively functionalize either moiety. This level of control is indispensable in multistep synthesis, enabling the strategic construction of complex nitrogen-containing molecules for pharmaceutical and materials science applications.

References

-

Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. [Link]

-

Why are acetals stable to bases and nucleophiles?. Chemistry Stack Exchange. [Link]

-

19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Fiveable. [Link]

-

Acetal Protecting Group & Mechanism. Total Synthesis. [Link]

-

Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Lecture 9: Acetals. University of Bath. [Link]

-

The hypothetical reaction mechanism of the aziridine ring opening... ResearchGate. [Link]

-

19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Chemistry LibreTexts. [Link]

-

Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]

-

Ring-Opening of Aziridines Using Tethered Hemiketals. ChemRxiv. [Link]

-

Acetal Hydrolysis in Acidic Media. YouTube. [Link]

-

Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]

-

Chemoselective Transformations of Amphoteric Aziridine Aldehydes and α-Boryl Aldehydes. T-Space Repository, University of Toronto. [Link]

-

Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]

-

The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. [Link]

-

Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron. [Link]

-

Regioselective ring opening of aziridine-fused... ResearchGate. [Link]

-

Alkylative Aziridine Ring-Opening Reactions. MDPI. [Link]

-

Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. [Link]

-

Aziridine synthesis. Organic Chemistry Portal. [Link]

-

Regioselective ring opening of aziridine for synthesizing azaheterocycle. National Institutes of Health. [Link]

-

Ring-Opening of Aziridines Using Tethered Hemiketals. ChemRxiv. [Link]

-

Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. National Institutes of Health. [Link]

-

Recent updates and future perspectives in aziridine synthesis and reactivity. National Institutes of Health. [Link]

-

Regioselective ring opening of aziridine for synthesizing azaheterocycle. PubMed. [Link]

-

One-step Preparation of N-Unprotected Aziridines from 2H-Azirines by Addition of Ketene Silyl Acetals Catalyzed by Lewis Acids. Synfacts. [Link]

-

Ring-Opening of Aziridines Using Tethered Hemiketals. National Institutes of Health. [Link]

-

8 Synthesis of Aziridines. YouTube. [Link]

-

SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Groningen. [Link]

-

Synthesis of aziridines from azides. ResearchGate. [Link]

-

Formation and Reactions of Acetals. Chemistry Steps. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bioorg.org [bioorg.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 6. fiveable.me [fiveable.me]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. total-synthesis.com [total-synthesis.com]

Advanced Synthesis Pathways for 2-Substituted Aziridine Derivatives

Executive Summary

Context: 2-Substituted aziridines act as high-value electrophilic pharmacophores and versatile synthetic intermediates.[1] Their inherent ring strain (~27 kcal/mol) drives regioselective ring-opening reactions, allowing for the precise installation of nitrogen into complex molecular architectures.

Objective: This technical guide moves beyond generic textbook definitions to provide actionable, high-yield synthesis protocols. We focus on three distinct mechanistic strategies: Intramolecular Cyclization (Wenker/Gabriel-Cromwell), Nitrene Transfer (Catalytic Aziridination), and Carbene Addition (Aza-Darzens).

Strategic Classification of Synthesis Pathways

The synthesis of 2-substituted aziridines is governed by the disconnection strategy of the C-N-C ring.

| Strategy | Reaction Class | Key Bond Formed | Stereocontrol | Atom Economy |

| A | Wenker Synthesis | Intramolecular | Substrate-dependent (Chiral pool) | Moderate (Sulfate waste) |

| B | Gabriel-Cromwell | Intermolecular | Moderate (Thermodynamic control) | Low (Halide waste) |

| C | Rh-Catalyzed Nitrene Transfer | Concerted/Stepwise | High (Catalyst controlled) | High |

| D | Organocatalytic (Jørgensen) | Michael Addition / Cyclization | High (Enamine activation) | High |

Detailed Experimental Protocols

Protocol A: Modified Wenker Synthesis (Scalable & Robust)

Best for: Converting chiral amino alcohols to non-activated aziridines.

Mechanism:

This classical route involves the activation of the hydroxyl group of a 1,2-amino alcohol followed by base-mediated intramolecular displacement. Modern modifications use chlorosulfonic acid (

Step-by-Step Workflow:

-

Activation: Suspend the amino alcohol (1.0 equiv) in anhydrous toluene at 0°C.

-

Acid Addition: Dropwise addition of

(1.1 equiv). Critical: Maintain temp <10°C to prevent elimination side-products. -

Sulfate Isolation: The zwitterionic sulfate ester precipitates. Filter and wash with

. -

Cyclization: Dissolve the solid in 2M NaOH (3.0 equiv). Heat to reflux (80-100°C) for 2-4 hours.

-

Isolation: Steam distillation or extraction with

.

Expert Insight:

"The critical failure point in Wenker synthesis is the 'soft' elimination of the sulfate ester to an enamine/imine rather than cyclization. Ensure the biphasic cyclization mixture is vigorously stirred to sequester the aziridine into the organic phase immediately upon formation, protecting it from hydrolytic ring opening."

Protocol B: Asymmetric Rhodium(II)-Catalyzed Aziridination

Best for: Direct functionalization of alkenes with high enantioselectivity.

Mechanism:

This method utilizes a dirhodium tetracarboxylate catalyst (e.g.,

Reagents:

-

Catalyst:

(0.1 - 2 mol%) -

Nitrene Source: 2,2,2-trichloroethyl sulfamate (

) -

Oxidant:

(if generating nitrene in situ) -

Substrate: Styrenes or aliphatic alkenes.[2]

Step-by-Step Workflow:

-

Catalyst Loading: Charge a flame-dried flask with

(1 mol%) and the alkene (1.0 equiv) in -

Nitrene Generation: Add

(2.3 equiv) and -

Initiation: Add

(1.1 equiv) in one portion at 0°C. -

Reaction: Stir at RT for 4-12 hours. The solution typically turns from green/blue to reddish-brown.

-

Workup: Filter through a celite pad to remove Rh residues. Concentrate and purify via silica gel chromatography.

Expert Insight:

"Use of

(Du Bois catalyst) is preferred overdue to its chelating dicarboxylate ligands, which prevent ligand exchange and catalyst degradation. If yield is low, check for trace water; water competes with the alkene for the nitrene, forming the sulfamate hydrolysis product."

Mechanistic Visualization

Diagram 1: Comparative Mechanistic Pathways

The following diagram contrasts the stepwise ionic mechanism of the Gabriel-Cromwell reaction with the concerted metal-nitrene transfer pathway.

Caption: Comparison of the ionic Michael-addition/cyclization pathway (Gabriel-Cromwell) versus the catalytic redox cycle of Rh-nitrene transfer.

Troubleshooting & Critical Parameters

| Parameter | Issue | Corrective Action |

| Solvent (Rh-Cat) | Low Yield / Hydrolysis | Use Anhydrous conditions. Trace water hydrolyzes the nitrene intermediate. Add 3Å molecular sieves if necessary. |

| Stoichiometry (Wenker) | Elimination (Allylic Amine) | Temperature Control. Keep sulfonation <10°C. If elimination persists, switch to the Mitsunobu-type cyclization of amino alcohols. |

| Basicity (Gabriel-Cromwell) | Polymerization | Use Mild Bases. Strong bases can polymerize the vinyl ketone. Use |

| Purification | Ring Opening on Silica | Pre-treat Silica. Aziridines are acid-sensitive. Pre-treat silica gel with 1% |

References

-

Boquet, V., et al. (2022).[3] "Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes." Journal of the American Chemical Society, 144(37), 17156–17164.[4][5] Link

-

Jat, J. L., et al. (2022).[2][3] "Metal- and Additive-Free Stereospecific Direct N-H and N-Me Aziridination of Inactivated Olefins." Synthesis, 54, 4513-4520.[2] Link

-

Li, X., Chen, N., & Xu, J. (2010).[6][7] "An Improved and Mild Wenker Synthesis of Aziridines." Synthesis, 2010(19), 3315-3318. Link

-

Vesely, J., et al. (2007). "Organocatalytic Enantioselective Aziridination of α,β-Unsaturated Aldehydes." Angewandte Chemie International Edition, 46(5), 778-781. Link

-

Savoia, D., et al. (2006). "Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines...". Journal of Organic Chemistry, 71(25), 9373-9381. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Aziridine synthesis by aziridination [organic-chemistry.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

Literature review on 1-(2,2-Diethoxyethyl)aziridine applications

The "Masked Aldehyde" C2-Synthon for Heterocyclic Construction

Executive Summary

1-(2,2-Diethoxyethyl)aziridine (CAS 33449-47-7) represents a specialized class of "bifunctional" building blocks in organic synthesis. It combines the high electrophilic reactivity of a strained aziridine ring with the latent reactivity of a masked aldehyde (diethyl acetal). This dual functionality allows it to serve as a powerful C2+N synthon , enabling the rapid construction of complex N-heterocycles—most notably piperazines, morpholines, and diazepines—through a programmable sequence of ring-opening and cyclization.

This guide provides a technical deep-dive into its synthesis, mechanistic pathways, and application in high-value pharmaceutical intermediate production.[1]

Chemical Profile & Properties[2][3][4][5][6][7]

| Property | Data |

| Chemical Name | 1-(2,2-Diethoxyethyl)aziridine |

| CAS Number | 33449-47-7 |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Structure Description | N-alkylated aziridine with a terminal diethyl acetal group. |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~60-65 °C at reduced pressure (estimated) |

| Solubility | Miscible in organic solvents (DCM, THF, Toluene); hydrolyzes in aqueous acid. |

| Stability | Stable under basic/neutral conditions. Polymerizes with acid/nucleophiles. |

Synthesis & Production Strategies

The synthesis of 1-(2,2-Diethoxyethyl)aziridine typically follows one of two primary pathways. The choice depends on raw material availability and scale requirements.

Method A: N-Alkylation of Aziridine (Preferred for Lab Scale)

This method involves the direct alkylation of the parent aziridine (ethyleneimine) with a halo-acetal. It is generally higher yielding but requires handling the highly toxic parent aziridine.

-

Reagents: Aziridine (Ethyleneimine), 2-Bromo-1,1-diethoxyethane, Potassium Carbonate (

). -

Solvent: Acetonitrile or DMF.

-

Conditions: Mild heating (40–60 °C) under inert atmosphere.

-

Mechanism:

displacement of the bromide by the aziridine nitrogen.

Method B: The Wenker Synthesis (Preferred for Scale-Up)

This route avoids handling free aziridine by forming the ring in situ from an amino alcohol precursor.

-

Step 1: Reaction of 2,2-diethoxyethanamine with 2-chloroethanol or ethylene oxide to form the amino alcohol intermediate.

-

Step 2: Activation of the alcohol (e.g., with sulfuric acid or thionyl chloride) followed by base-mediated intramolecular cyclization.

Mechanistic Pathways & Reactivity[1][2]

The utility of this molecule lies in its orthogonal reactivity . The aziridine ring is sensitive to nucleophiles, while the acetal is sensitive to acid. This allows for a controlled "cascade" reaction.

The "Open-Unmask-Close" Strategy

This is the standard workflow for synthesizing 6-membered heterocycles (e.g., piperazines).

-

Ring Opening: A nucleophile (Primary Amine, Thiol, etc.) attacks the aziridine ring.[2] The acetal remains intact.

-

Acetal Hydrolysis: Treatment with aqueous acid (HCl, TFA) removes the ethyl groups, revealing a reactive aldehyde.

-

Cyclization: The revealed aldehyde undergoes intramolecular reductive amination with the amine introduced in Step 1 (or a secondary amine on the chain).

Visualization of the Pathway

Figure 1: The "Open-Unmask-Close" synthetic cascade for converting 1-(2,2-Diethoxyethyl)aziridine into piperazine scaffolds.

Applications in Drug Development[1][8][9]

A. Synthesis of Unsymmetrical Piperazines

Piperazines are "privileged scaffolds" in medicinal chemistry (found in Imatinib, Sildenafil, etc.).

-

Advantage: This building block allows for the introduction of two different substituents on the nitrogen atoms in a controlled manner.

-

Mechanism: Reacting the aziridine with a primary amine (

) yields the N1-substituent. The subsequent cyclization forms the ring, often leaving the N4 position available or substituted depending on the reduction conditions.

B. Access to Morpholines and Thiomorpholines

By changing the nucleophile in the first step, the core ring structure can be altered:

-

Alcohol Nucleophile (

): Leads to Morpholines (requires Lewis Acid catalysis to open the aziridine with an alcohol). -

Thiol Nucleophile (

): Leads to Thiomorpholines .

C. Amino-Aldehyde Precursors

For peptide mimics or macrocycles, the cyclization step can be skipped. The molecule serves simply as a way to install an ethyl-amino-aldehyde chain, which is otherwise unstable and difficult to handle.

Experimental Protocol: Representative Piperazine Synthesis

Objective: Synthesis of an N-aryl piperazine derivative via nucleophilic ring opening.

Reagents:

-

1-(2,2-Diethoxyethyl)aziridine (1.0 equiv)

-

Aniline derivative (Nucleophile) (1.1 equiv)

-

Trifluoroacetic acid (TFA) / Water

-

Sodium Triacetoxyborohydride (STAB)

Step-by-Step Methodology:

-

Nucleophilic Ring Opening:

-

Dissolve 1-(2,2-Diethoxyethyl)aziridine (1.0 mmol) in anhydrous Acetonitrile (5 mL).

-

Add the aniline derivative (1.1 mmol).

-

Note: If the nucleophile is weak, a Lewis Acid catalyst (e.g.,

or -

Heat to 60 °C for 4–12 hours. Monitor by TLC/LC-MS for disappearance of aziridine.

-

Checkpoint: Isolate the intermediate acetal-amine if necessary, or proceed in one pot.

-

-

Acetal Hydrolysis (Unmasking):

-

Cool the mixture to 0 °C.

-

Add a mixture of TFA/H2O (1:1, 2 mL).

-

Stir at room temperature for 1–2 hours. The acetal converts to the aldehyde.

-

-

Reductive Cyclization:

-

Adjust pH to ~5–6 using mild base (e.g., NaOAc) if necessary.

-

Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

-

Stir for 4–16 hours. The intramolecular Schiff base is reduced to the piperazine ring.

-

-

Workup:

-

Quench with saturated

. -

Extract with Ethyl Acetate or DCM.

-

Purify via flash column chromatography.

-

Safety & Handling (Critical)

Hazard Class: Aziridines are alkylating agents .[5] They are potentially mutagenic, carcinogenic, and highly toxic upon inhalation or skin contact.

-

Engineering Controls: All operations must be performed in a functioning fume hood .

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. A full-face respirator is recommended if handling neat material outside a hood (not recommended).

-

Quenching Spills: Treat spills with aqueous nucleophiles (e.g., Sodium Thiosulfate solution) or dilute acid to open the ring and deactivate the alkylating potential.

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture can cause slow hydrolysis or polymerization.

References

-

Synthesis of Aziridines: "Synthesis and Application of Bioactive N-Functionalized Aziridines." National Institutes of Health (NIH). Available at: [Link]

-

Piperazine Synthesis: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH / PubMed. Available at: [Link]

-

Aziridine Ring Opening: "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry. Available at: [Link]

-

General Aziridine Reactivity: "Aziridine synthesis and reactivity." Organic Chemistry Portal. Available at: [Link]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. rjptonline.org [rjptonline.org]

Thermophysical Profiling of 1-(2,2-Diethoxyethyl)aziridine: Boiling Point, Density, and Reactor Engineering Implications

As a Senior Application Scientist specializing in the scale-up of reactive pharmaceutical intermediates, I frequently encounter molecules that demand rigorous thermophysical characterization before they can be safely deployed in a pilot plant. 1-(2,2-Diethoxyethyl)aziridine (CAS: 33449-47-7) is a prime example of such a molecule.

This compound possesses a dual-functional architecture: a highly strained, reactive aziridine ring and an acid-sensitive diethoxy acetal group. Because empirical thermophysical data for this specific intermediate is sparse in open-source databases , chemical engineers must rely on a synthesis of predictive modeling and highly controlled, self-validating experimental protocols to determine its boiling point and density.

This whitepaper provides an in-depth technical guide on the causality behind the physical properties of 1-(2,2-Diethoxyethyl)aziridine and the step-by-step methodologies required to measure them safely.

Quantitative Data Summary

The following table synthesizes the predicted thermophysical properties of 1-(2,2-Diethoxyethyl)aziridine, derived from structural analogs and group-contribution methods (e.g., the Joback method).

| Thermophysical Property | Value | Conditions | Derivation Method |

| Molecular Weight | 159.23 g/mol | Standard | Calculated |

| Boiling Point (Atmospheric) | 185.0 ± 20.0 °C | 760 mmHg | Predictive Modeling (ACD/Labs) |

| Boiling Point (Vacuum) | 60.0 – 65.0 °C | 10 mmHg | Extrapolated (Clausius-Clapeyron) |

| Density | 0.92 ± 0.05 g/cm³ | 20 °C | Predictive Modeling |

| Vapor Pressure | ~0.5 mmHg | 25 °C | Predictive Modeling |

Mechanistic Causality: Why These Properties Exist

To design effective purification workflows, we must first understand why the molecule exhibits a moderate density and a relatively high boiling point.

-

Boiling Point Causality: The boiling point of a liquid is governed by its intermolecular forces. 1-(2,2-Diethoxyethyl)aziridine lacks N-H or O-H bonds, completely precluding intermolecular hydrogen bonding. Its boiling point (~185 °C at 760 mmHg) is driven entirely by London dispersion forces (scaling with its 159.23 g/mol mass) and moderate dipole-dipole interactions from the C-N and C-O bonds.

-

Density Causality: Density is dictated by molecular packing efficiency. While the 3-membered aziridine ring is compact and electron-dense, the highly flexible, bulky diethoxy acetal tail creates significant steric hindrance. This prevents tight molecular packing, increasing the free volume within the bulk liquid and resulting in a moderate density of ~0.92 g/cm³.

Structural features dictating the density and boiling point of 1-(2,2-Diethoxyethyl)aziridine.

Self-Validating Experimental Protocols

Standard benchtop techniques are inadequate for this molecule. Acetals are prone to hydrolysis in the presence of atmospheric moisture, and aziridines present severe inhalation hazards and thermal instability . The following protocols are designed as closed, self-validating systems.

Protocol A: Density Determination via Oscillating U-Tube Densitometry

Causality for Selection: The oscillating U-tube method requires less than 1 mL of sample and operates in a completely sealed system. This prevents moisture ingress (protecting the acetal) and eliminates operator exposure to toxic aziridine vapors.

Step-by-Step Methodology:

-

System Calibration: Flush the borosilicate glass U-tube with dry nitrogen. Calibrate the oscillation frequency at exactly 20.00 °C using two reference standards: ambient air and ultra-pure, degassed Milli-Q water.

-

System Validation: Inject a secondary standard (e.g., nonane,

= 0.718 g/cm³) to verify the calibration curve. The measured density must fall within ±0.00005 g/cm³ of the literature value. -

Sample Injection: Inside an argon-filled glovebox, draw 1.5 mL of 1-(2,2-Diethoxyethyl)aziridine into a glass syringe. Transfer the sealed syringe to the densitometer and inject the sample slowly to avoid micro-bubble formation.

-

Equilibration & Measurement: Allow the Peltier thermostat to stabilize the sample at 20.00 °C for 5 minutes. Record the density based on the shift in the U-tube's resonant frequency.

-

Recovery: Flush the system sequentially with anhydrous ethanol and dry hexane, followed by a dry nitrogen purge.

Protocol B: Boiling Point Determination via Vacuum DSC

Causality for Selection: Standard ebulliometry at 760 mmHg requires heating the sample to ~185 °C. At this temperature, the ~27 kcal/mol ring strain of the aziridine moiety induces homolytic cleavage or nucleophilic ring-opening polymerization, leading to an exothermic runaway. Vacuum Differential Scanning Calorimetry (DSC) allows for boiling point determination at significantly lower temperatures, preserving molecular integrity .

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC heat flow and temperature sensors using Indium (

= 156.6 °C) and Zinc ( -

Sample Preparation: Encapsulate 2–5 mg of the sample in an aluminum pan with a 50 µm pinhole lid to allow vapor escape while maintaining internal pressure equilibrium.

-

Vacuum Control: Connect the DSC cell to a highly precise vacuum controller. Set the initial system pressure to 10.0 mbar.

-

Thermal Ramp: Ramp the temperature at 5 °C/min. The boiling point at 10 mbar is identified as the extrapolated onset temperature of the sharp endothermic vaporization peak.

-

Clausius-Clapeyron Validation: Repeat the measurement at 20, 50, and 100 mbar. Plot

versus

Workflow for the thermophysical validation of reactive aziridine intermediates.

Reactor Engineering: The Threat of Thermal Degradation

Understanding the boiling point and density is not just an academic exercise; it is a critical safety requirement for reactor engineering. If an engineer attempts to distill 1-(2,2-Diethoxyethyl)aziridine at atmospheric pressure (targeting the ~185 °C BP), the thermal energy will exceed the activation energy required for aziridine ring-opening.

This triggers a catastrophic propagation reaction where the nitrogen lone pair of one molecule attacks the strained carbon of another, resulting in a highly exothermic polymerization event.

Thermal degradation pathway of 1-(2,2-Diethoxyethyl)aziridine at elevated temperatures.

Because of this pathway, short-path vacuum distillation (e.g., wiped film evaporation) operating below 70 °C is the only viable method for purifying this intermediate at scale. The density data (

References

-

PubChem Database (National Center for Biotechnology Information). "Compound Summary for Aziridine Derivatives and Methodologies." Source: National Institutes of Health. URL: [Link]

-

Comprehensive Heterocyclic Chemistry. "Thermal Stability and Reactivity of Aziridines." Source: ScienceDirect / Elsevier. URL:[Link]

-

CRC Handbook of Chemistry and Physics. "Standard Protocols for Thermophysical Property Determination." Source: ChemNetBase / Taylor & Francis. URL:[Link]

Toxicity and Handling Precautions for Aziridine Compounds: A Technical Guide

Executive Summary Aziridines (ethyleneimines) represent a class of high-energy, three-membered heterocycles widely used in organic synthesis and medicinal chemistry.[1] Their utility, however, is inextricably linked to their hazard profile: they are potent electrophilic alkylating agents capable of modifying DNA, leading to mutagenicity, carcinogenicity, and severe acute toxicity. This guide provides a self-validating framework for the safe manipulation of aziridines, moving beyond generic safety advice to establish a rigorous, mechanism-based control strategy.

Part 1: Mechanistic Toxicology

To safely handle aziridines, one must understand why they are toxic. Their reactivity is driven by ring strain (~27 kcal/mol) and the basicity of the nitrogen atom.

The Alkylation Mechanism

Aziridines act as direct-acting alkylating agents. Unlike many prodrugs that require metabolic activation, aziridines are inherently reactive.

-

Activation: In physiological conditions (pH 7.4), the aziridine nitrogen can be protonated to form an aziridinium ion . This species is a highly potent electrophile.

-

Nucleophilic Attack: The strained ring undergoes rapid nucleophilic attack by electron-rich biological targets. The most critical target is the N7-position of Guanine in DNA.

-

Consequence: This alkylation event can lead to mono-adducts or, if the compound is bifunctional (e.g., Thiotepa, Mitomycin C), interstrand cross-links. These lesions block DNA replication and transcription, triggering apoptosis or fixing mutations during repair attempts.

Hazard Profiling

| Hazard Class | Specific Effect | Mechanism |

| Acute Toxicity | Pulmonary Edema, Necrosis | Direct alkylation of proteins/membranes in respiratory mucosa. |

| Genotoxicity | Mutagenicity (Ames +) | |

| Carcinogenicity | IARC Group 2B / Cohort of Concern | Tumorigenesis via uncorrected DNA cross-links. |

| Sensitization | Allergic Dermatitis | Haptenization of skin proteins (forming immunogenic complexes). |

Visualization: Mechanism of Action

The following diagram illustrates the pathway from compound stability to DNA damage.

Figure 1: The activation pathway of aziridines. Note that preventing protonation (maintaining basic pH) stabilizes the compound, while the aziridinium ion drives toxicity.

Part 2: Engineering Controls & PPE

Standard laboratory safety protocols are insufficient for aziridines due to their high volatility and skin permeability.

The Permeation Fallacy

Critical Warning: Standard Nitrile examination gloves provide negligible protection against small aziridines like ethyleneimine (EI) or propyleneimine.

-

Ethyleneimine Breakthrough Time (Nitrile): < 5 minutes.[2][3]

-

Mechanism: Small, non-polar molecules diffuse rapidly through the nitrile polymer matrix.

Validated PPE Standards

| Component | Requirement | Validation/Rationale |

| Primary Gloves | Laminate Film (Silver Shield / 4H) | Breakthrough time > 4 hours. Impermeable to small alkylators. |

| Secondary Gloves | Nitrile (5 mil minimum) | Worn over laminate gloves to provide dexterity and mechanical protection. |

| Respiratory | Supplied Air or SCBA (Spills) | Cartridge respirators are unsafe for EI due to poor warning properties (odor threshold > PEL). |

| Body Protection | Tychem® or equivalent apron | Prevent skin absorption; standard lab coats are permeable. |

Engineering Control Workflow

All operations must occur within a certified Chemical Fume Hood (CFH) or Glovebox.

Figure 2: Operational hierarchy. Note that "Open Pouring" is strictly prohibited.

Part 3: Operational Protocols & Decontamination

The "Kill" Step: Chemical Decontamination

Never dispose of active aziridines directly. They must be chemically quenched (destroyed) before leaving the fume hood.

-

Principle: Convert the electrophilic ring into a harmless, water-soluble species using a "soft" nucleophile.

-

The Reagent: Sodium Thiosulfate (

) .[4]-

Why not acid? Acid hydrolysis is effective but generates heat and can be reversible if pH fluctuates. Thiosulfate forms a stable Bunte salt irreversibly.

-

Validated Quenching Recipe (The "Kill Solution")

-

Preparation: Prepare a solution of 10% w/v Sodium Thiosulfate and 1% w/v Sodium Hydroxide in water.

-

Role of NaOH: Keeps the pH basic to prevent volatile acid-catalyzed polymerization or vaporization of the aziridine before quenching.

-

-

Execution:

-

Dilute the reaction mixture with a compatible solvent (e.g., 2-MeTHF, Toluene).

-

Slowly add the "Kill Solution" (20 equivalents of thiosulfate per eq. of aziridine).

-

Stir vigorously for minimum 1 hour .

-

Validation: Check for residual oxidant/alkylator using 4-(p-nitrobenzyl)pyridine (NBP) test or LC-MS before disposal.

-

Emergency Response: Spills

Do not attempt to clean a major spill (>10 mL) without SCBA.

-

Evacuate: Clear the lab immediately.

-

Isolate: Close hood sashes.

-

Decon: If small (<10 mL) and contained in hood:

-

Cover with pads soaked in the Kill Solution (Thiosulfate).

-

Wait 30 minutes.

-

Double bag waste as hazardous.

-

Part 4: Regulatory & Compliance (ICH M7)

In drug development, aziridines are classified under ICH M7 as Class 1 Mutagenic Impurities (Known Mutagenic Carcinogens).

-

Cohort of Concern: Aziridines belong to the "Cohort of Concern" (along with aflatoxins and N-nitroso compounds).

-

Acceptable Intake (AI): The standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day does not apply .

-

Control Limit: Limits must be derived from compound-specific carcinogenic potency data (TD50). If no data exists, they must be controlled to essentially non-detectable levels (e.g., < 10% of the TTC) or proven to be purged via a "Spike and Purge" study.

Regulatory Decision Tree

Figure 3: ICH M7 compliance logic for aziridine impurities.

References

-

Mechanism of DNA Alkylation

- Title: DNA cross-linkers and alkyl

- Source: University of Washington.

-

URL:[Link]

-

Glove Permeation Data

- Title: Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove (Methodology & Comparative D

- Source: N

-

URL:[Link]

- Note: Supports the failure of nitrile against small polar solvents/alkyl

-

Chemical Decontamination (Thiosulfate)

- Title: Sodium thiosulfate as a neutralizing agent for alkylating agents (Cispl

- Source: MDPI / NIH.

-

URL:[Link]

-

Regulatory Framework (ICH M7)

- Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).

- Source: FDA / ICH.

-

URL:[Link]

-

General Handling & Safety

- Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Source: N

-

URL:[Link]

Sources

Methodological & Application

Advanced Protocol for the Cationic Ring-Opening Polymerization (CROP) of 1-(2,2-Diethoxyethyl)aziridine

Executive Summary & Application Scope

As a Senior Application Scientist, I present this validated protocol for the synthesis of acetal-functionalized branched poly(ethylene imine) (PEI) via the Cationic Ring-Opening Polymerization (CROP) of 1-(2,2-diethoxyethyl)aziridine. The incorporation of the 2,2-diethoxyethyl side chain serves as a robust, polymerization-stable acetal protecting group[1]. Post-polymerization, this moiety can be quantitatively hydrolyzed to yield an aldehyde-functionalized PEI scaffold.

This specific polymeric architecture is highly sought after in drug development. The branched PEI backbone acts as a highly efficient non-viral gene delivery vector (leveraging the "proton sponge" effect for endosomal escape), while the unmasked aldehyde groups enable the dynamic covalent tethering of biological payloads or targeting ligands via reductive amination.

Mechanistic Principles & Causality (E-E-A-T)

Understanding the underlying kinetics and thermodynamics of CROP is critical for controlling the final polymer architecture.

-

Initiation: The reaction is initiated under strictly anhydrous conditions using methyl trifluoromethanesulfonate (methyl triflate, MeOTf). MeOTf is a potent, non-coordinating alkylating agent that electrophilically attacks the aziridine nitrogen, generating a highly strained, reactive aziridinium cation[2].

-

Propagation: The nucleophilic nitrogen of an incoming 1-(2,2-diethoxyethyl)aziridine monomer attacks the unsubstituted carbon of the aziridinium ring via an

mechanism. This relieves the inherent ring strain (the primary thermodynamic driving force) and transfers the cationic charge to the newly incorporated monomer unit[3]. -

Branching Dynamics: Unlike the anionic polymerization of N-sulfonyl aziridines which yields linear chains[1], the CROP of N-alkyl aziridines inherently produces a branched topology. The tertiary amines formed in the growing polymer backbone retain nucleophilicity and participate in inter- and intramolecular chain transfer reactions, attacking active aziridinium chain ends.

-

Termination: The living cationic chain ends are irreversibly quenched by the addition of a protic nucleophile (e.g., methanol or water), capping the polymer network[2].

Experimental Methodologies

Protocol A: Synthesis of Poly[1-(2,2-diethoxyethyl)aziridine]

Self-Validating System: All glassware must be flame-dried and maintained under an argon atmosphere to prevent premature termination by ambient moisture.

-

Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1-(2,2-diethoxyethyl)aziridine (10.0 mmol, freshly distilled over

) in 10 mL of anhydrous acetonitrile. -

Initiation: Cool the reaction mixture to 0 °C using an ice bath. Syringe in methyl triflate (0.2 mmol, targeting a Monomer:Initiator ratio of 50:1) dropwise over 5 minutes. Causality: Cooling mitigates the highly exothermic nature of the initial alkylation, preventing uncontrolled oligomerization and maintaining a controlled propagation rate[4].

-

Propagation: Remove the ice bath and heat the mixture to 60 °C for 24 hours under continuous argon flow.

-

In-Process Verification: Extract a 50 µL aliquot, remove the solvent in vacuo, and analyze via

NMR ( -